molecular formula C9H15NO2 B11913347 1-Cyclohexylaziridine-2-carboxylic acid

1-Cyclohexylaziridine-2-carboxylic acid

Cat. No.: B11913347
M. Wt: 169.22 g/mol
InChI Key: ZLDAIFJTBIYXHV-UHFFFAOYSA-N
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Description

1-Cyclohexylaziridine-2-carboxylic acid is a unique organic compound characterized by the presence of a cyclohexyl group attached to an aziridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors such as halogenated derivatives with amines. For instance, the reaction of cyclohexylamine with a halogenated aziridine precursor under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclohexylaziridine-2-carboxylic acid primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can selectively alkylate thiol groups in proteins, leading to inhibition of protein disulfide isomerases and disruption of protein folding in cancer cells .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-cyclohexylaziridine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-6-10(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)

InChI Key

ZLDAIFJTBIYXHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2C(=O)O

Origin of Product

United States

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